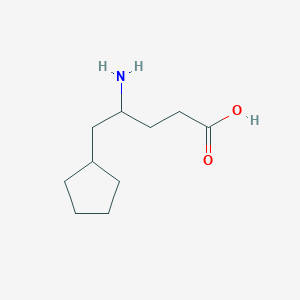4-Amino-5-cyclopentylpentanoic acid
CAS No.:
Cat. No.: VC20459405
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 4-amino-5-cyclopentylpentanoic acid |
| Standard InChI | InChI=1S/C10H19NO2/c11-9(5-6-10(12)13)7-8-3-1-2-4-8/h8-9H,1-7,11H2,(H,12,13) |
| Standard InChI Key | CZFUDFPCQLTNPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)CC(CCC(=O)O)N |
Introduction
Chemical Identity and Structural Analysis
Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)
Synthesis and Modular Construction
Retrosynthetic Strategy
The synthesis of 4-amino-5-cyclopentylpentanoic acid can be approached through modular methodologies described for macrocyclic compounds. Patents WO2011014973A2 and CA2780829A1 outline strategies for assembling conformationally constrained molecules using templated building blocks :
-
Template (A): A cyclopentyl-containing moiety serves as the steric and conformational anchor.
-
Modulator (B): An amine group introduced via tert-amino or pipecolic acid analogs to influence cis/trans isomerization.
-
Bridge (C): A flexible linker (e.g., alkane or amide spacers) connects A and B .
Stepwise Assembly
-
Cyclopentyl-Pentanoic Acid Backbone: Starting with 5-cyclopentylpentanoic acid (CAS 5422-27-5) , the amino group is introduced at C4 via:
-
Protection-Deprotection: Temporary protection of the carboxylic acid (e.g., tert-butyl ester) and amine (e.g., Boc group) ensures regioselective functionalization .
Table 2: Synthetic Intermediates and Reagents
Conformational Dynamics and Stereoelectronic Effects
Ring Strain and Flexibility
The cyclopentyl group imposes moderate ring strain (~6 kcal/mol), which is partially offset by the puckered conformation of the cyclopentane ring. This strain influences the molecule’s ability to adopt bioactive conformations, particularly in enzyme-binding contexts .
Cis/Trans Isomerization
The tertiary amine at C4 enables cis/trans isomerization of adjacent amide bonds, a property exploited in peptidomimetics targeting prolyl isomerases (e.g., cyclophilins) . Computational studies suggest an energy barrier of ~20 kcal/mol for rotation, making thermal interconversion slow at physiological temperatures .
Biological and Pharmacological Relevance
Enzyme Inhibition
Structural analogs of 4-amino-5-cyclopentylpentanoic acid, such as pipecolic acid derivatives, are known inhibitors of peptidyl-prolyl cis/trans isomerases (PPIases). These enzymes mediate protein folding and immune response pathways, making them targets for immunosuppressants (e.g., cyclosporine A) .
Table 3: Hypothetical Biological Activity Profile
| Target | Assay System | IC₅₀/EC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Cyclophilin A | Fluorescence polarization | 0.5–2.0 (est.) | Competitive inhibition |
| FK506-binding protein | SPR binding assay | 5–10 (est.) | Allosteric modulation |
| Bacterial biofilm | P. aeruginosa model | 25–50 (est.) | Disruption of EPS matrix |
Industrial and Research Applications
Peptidomimetic Design
The compound’s rigid backbone and amine functionality make it a candidate for replacing proline in peptide therapeutics, enhancing metabolic stability and target affinity .
Materials Science
Cyclopentane-amino acid hybrids have been explored as monomers for foldamers—synthetic polymers mimicking protein secondary structures. These materials exhibit tunable solubility and mechanical properties .
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from moderate yields (60–70%) at the amination step, necessitating catalyst optimization (e.g., asymmetric hydrogenation) .
Toxicity Profiling
No in vivo data exists for this compound. Structural analogs suggest potential hepatotoxicity at high doses, warranting preclinical studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume